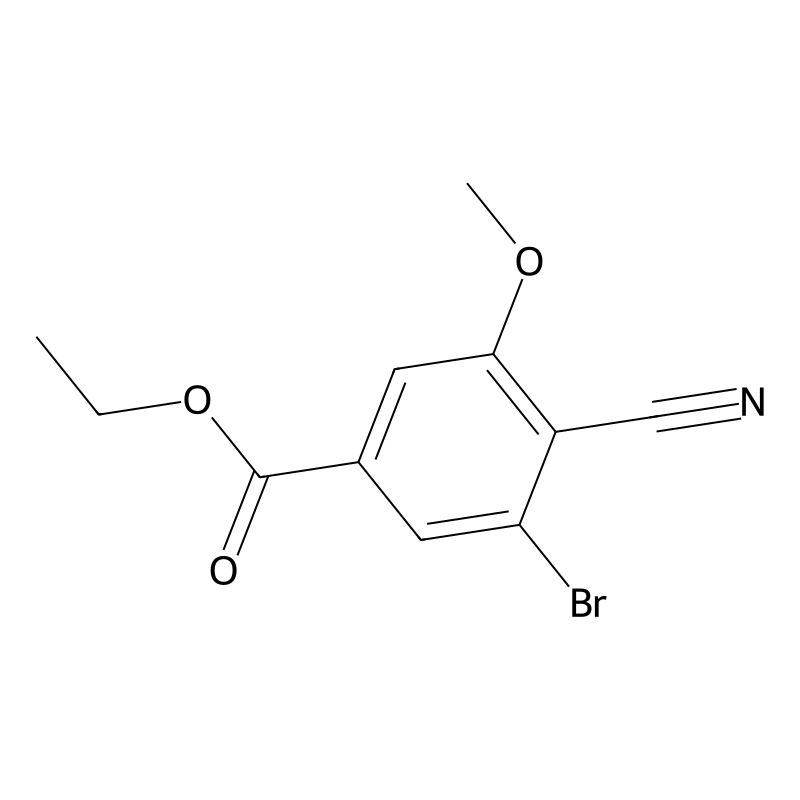

Ethyl 3-bromo-4-cyano-5-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-bromo-4-cyano-5-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of 284.11 g/mol. This compound features a benzoate structure, where an ethyl ester group is attached to a benzene ring that has a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 5-position. Its systematic name reflects its structural components, indicating its potential utility in various chemical applications, particularly in synthetic organic chemistry and medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or alkoxides, allowing for the synthesis of diverse derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Reduction: The cyano group can be reduced to an amine or aldehyde under appropriate conditions.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Several methods have been proposed for synthesizing ethyl 3-bromo-4-cyano-5-methoxybenzoate:

- From 3-Bromo-4-cyanobenzoic Acid: Ethyl esterification of 3-bromo-4-cyanobenzoic acid using ethanol in the presence of acid catalysts.

- Using Bromoacetic Acid: Reaction of bromoacetic acid with methoxybenzaldehyde followed by cyanation.

- Starting from 3-Bromo-5-methoxybenzoic Acid: This method involves multiple steps including methylation and subsequent bromination and cyanation .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Ethyl 3-bromo-4-cyano-5-methoxybenzoate has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs due to its reactive functional groups.

- Agricultural Chemicals: It may serve as a precursor for developing pesticides or herbicides.

- Material Science: Utilized in creating polymers or other materials through polymerization reactions.

The compound's unique structure allows it to be tailored for specific applications in these fields.

Ethyl 3-bromo-4-cyano-5-methoxybenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-bromo-4-chloro-5-methoxybenzoate | C10H10BrClO3 | Contains chlorine instead of cyano group |

| Ethyl 3-bromo-4-nitrobenzoate | C9H8BrNO2 | Contains a nitro group instead of cyano |

| Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | Contains a hydroxyl group |

| Ethyl 4-cyano-3-methoxybenzoate | C10H10N2O2 | Cyano group at the para position |

These compounds illustrate variations in substituents that affect their chemical behavior and potential applications. The presence of different functional groups (such as nitro, chloro, or hydroxy) can lead to distinct biological activities and reactivity patterns, highlighting ethyl 3-bromo-4-cyano-5-methoxybenzoate's unique position among them.